
5-Mercaptofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Mercaptofuran-2-carboxamide is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a mercapto group (-SH) and a carboxamide group (-CONH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mercaptofuran-2-carboxamide typically involves the introduction of a mercapto group and a carboxamide group onto a furan ring. One common method is the reaction of furan-2-carboxylic acid with thiourea under acidic conditions, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the formation of the mercapto group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Mercaptofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
5-Mercaptofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 5-Mercaptofuran-2-carboxamide involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the carboxamide group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Lacks the mercapto group, making it less reactive in certain chemical reactions.
5-Bromofuran-2-carboxamide: Contains a bromine atom instead of a mercapto group, leading to different reactivity and applications.
Furan-2-carboxylic acid: The precursor to 5-Mercaptofuran-2-carboxamide, lacking both the mercapto and carboxamide groups.
Uniqueness
This compound is unique due to the presence of both the mercapto and carboxamide groups, which confer distinct chemical reactivity and biological activity. The mercapto group allows for covalent interactions with thiol-containing biomolecules, while the carboxamide group enhances the compound’s solubility and binding affinity to various targets.
Properties
Molecular Formula |
C5H5NO2S |
|---|---|
Molecular Weight |
143.17 g/mol |
IUPAC Name |
5-sulfanylfuran-2-carboxamide |
InChI |
InChI=1S/C5H5NO2S/c6-5(7)3-1-2-4(9)8-3/h1-2,9H,(H2,6,7) |
InChI Key |
SBRFDPICFBZQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)S)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


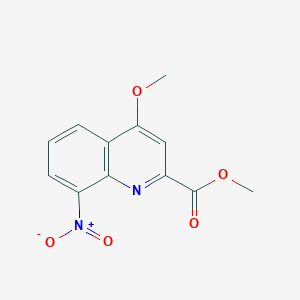
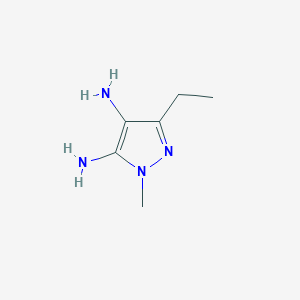
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride](/img/structure/B12859368.png)
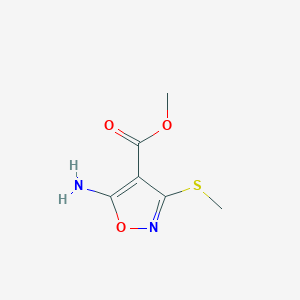
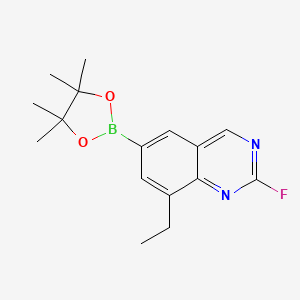
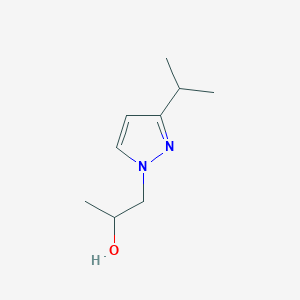
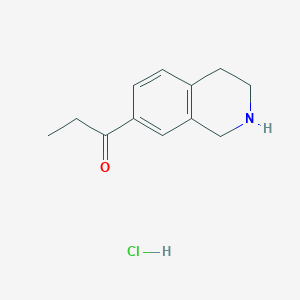
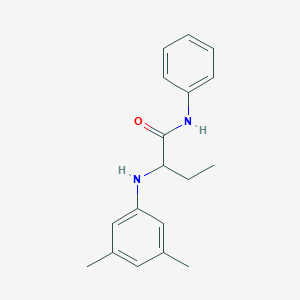
![2-(Bromomethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12859389.png)
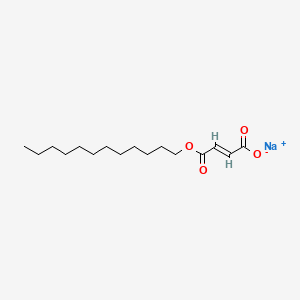

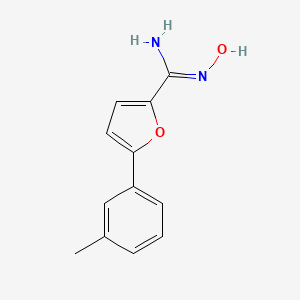
![4'-((1S,2R)-2-Aminocyclopropyl)-[1,1'-biphenyl]-3-ol hydrochloride](/img/structure/B12859415.png)

